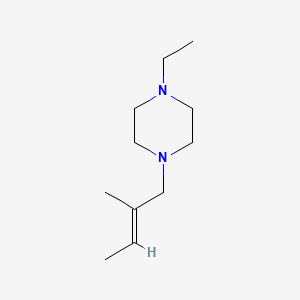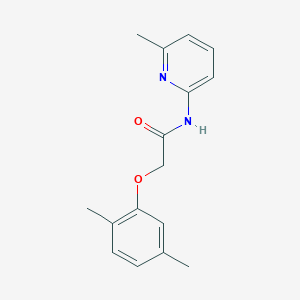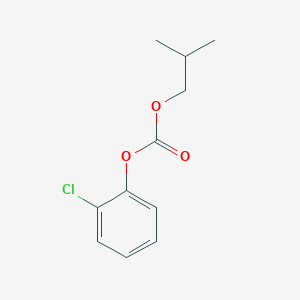![molecular formula C14H16ClNO3 B5760014 5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1994 by Pfizer, and since then, it has been extensively studied for its pharmacological properties.
Mechanism of Action
CP-47,497 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling pathways are involved in a wide range of physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and antitumor properties. Studies have demonstrated that CP-47,497 can reduce pain sensitivity in animal models, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using CP-47,497 in lab experiments is its potent pharmacological effects, which allow for the study of various physiological processes. Additionally, this compound is relatively stable and can be easily synthesized, making it a useful tool for researchers. However, one limitation of using CP-47,497 is its potential for abuse, as it acts on the same receptors as THC, the active compound in marijuana. Therefore, caution must be exercised when handling this compound, and appropriate safety measures must be taken.
Future Directions
There are several future directions for the study of CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and antitumor effects of CP-47,497. Furthermore, studies are needed to investigate the potential side effects of this compound and its safety for human use. Overall, the study of CP-47,497 has the potential to lead to the development of novel therapeutics for a range of diseases and conditions.
Synthesis Methods
CP-47,497 can be synthesized through a multi-step process involving the reaction of 2-iodobenzoyl chloride with 1-(2-chloroethyl)pyrrolidine to form 2-(2-chloroethyl)-1-benzoylpyrrolidine. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol and sodium hydride to form the spirocyclic compound.
Scientific Research Applications
CP-47,497 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, CP-47,497 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)


![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)





![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)